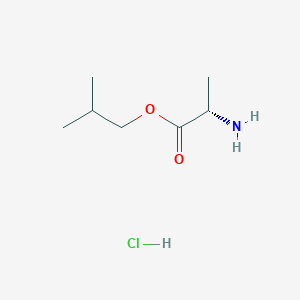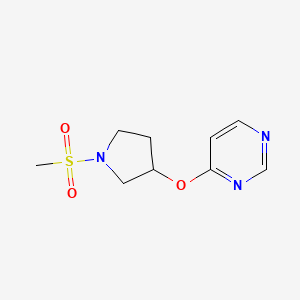
4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is offered by Benchchem for CAS No. 2034318-10-8.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Aplicaciones Científicas De Investigación
Antitumor Activity
The synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines demonstrates a novel approach to developing nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis. This method involves the condensation of 2,4-diamino-6-hydroxypyrimidine with various intermediates, resulting in compounds with micromolar to submicromolar antiproliferative potencies against tumor cell lines. These compounds target the thymidylate synthase and purine biosynthetic enzymes, indicating their potential as multitargeted antifolate agents for cancer therapy (Liu et al., 2015).
Antibacterial Activity
The chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines using an efficient nanocatalyst has been developed, with some of the synthesized products showing encouraging antibacterial activity. This process emphasizes the potential of these compounds in developing new antibacterial agents (Jahanshahi et al., 2018).
Antiviral Activity
Research into 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines has explored their synthesis and antiviral activity. Although these compounds demonstrated only slight activity against human cytomegalovirus (HCMV) and were inactive against herpes simplex virus type 1 (HSV-1), their study provides a foundation for the development of novel antiviral agents (Saxena et al., 1988).
Methodological Advancements
In addition to the direct biological applications, research also focuses on methodological advancements in the synthesis of pyrimidine derivatives. For instance, the mild synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine from acetylacetone via cyclization, methylation, and oxidation represents a safe and effective approach. This process underscores the versatility and potential of pyrimidine derivatives in various scientific research applications (Hongbin, 2011).
Propiedades
IUPAC Name |
4-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-16(13,14)12-5-3-8(6-12)15-9-2-4-10-7-11-9/h2,4,7-8H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVFWLCJLKGJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,2-Benzoxazol-3-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2946678.png)

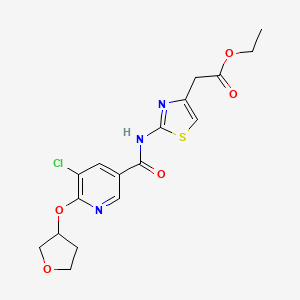
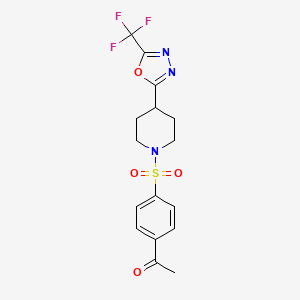
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946683.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide](/img/structure/B2946684.png)
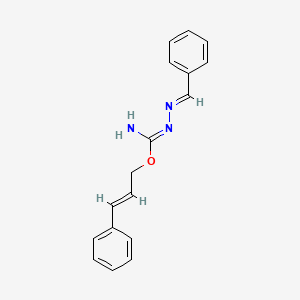
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2946687.png)
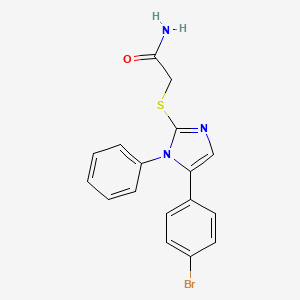


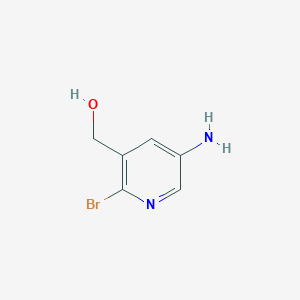
![6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2946697.png)
